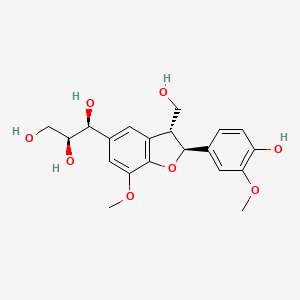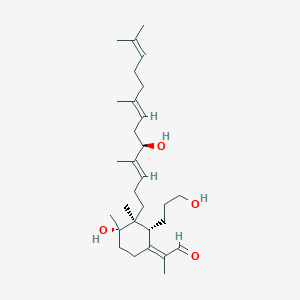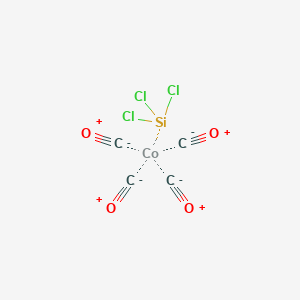
Trichlorosilylcobalt tetracarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorosilylcobalt tetracarbonyl(cas 14239-21-5) is used to produce highly dispersed CoSi nanoparticles on a silica support at atmospheric pressure and moderate temperature.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Polymerization Trichlorosilylcobalt tetracarbonyl is closely related to other cobalt tetracarbonyl complexes, which have been utilized in the field of catalysis. For instance, phenoxyacetylcobalt tetracarbonyl has shown effectiveness as a catalyst in the copolymerization of imines and carbon monoxide, leading to the production of polypeptides. This process is characterized by high molecular weights and narrow molecular weight distributions of the polypeptides produced. The structures of the resulting polypeptides have been thoroughly characterized, providing insights into the molecular mechanisms underlying the polymerization process (Zhang Yongp, 2014).
Formation of Ion Pairs in Non-Polar Solvents Research has also focused on the interaction of silylcobalt tetracarbonyls with amines in non-polar solvents, forming silylammonium tetracarbonylcobaltate contact ion pairs. This study, characterized by IR and multinuclear magnetic resonance spectroscopy, sheds light on the properties of these compounds in both solution and solid-state, contributing to a deeper understanding of their chemical behavior and potential applications (A. Sisák & G. Szalontai, 2006).
Nanorod Catalysis While not directly involving trichlorosilylcobalt tetracarbonyl, studies on related cobalt compounds, such as tricobalt tetraoxide nanorods, have demonstrated significant catalytic activity, particularly in the low-temperature oxidation of CO. These nanorods catalyze the oxidation process at temperatures as low as -77°C and remain stable in moist environments, offering promising avenues for air purification and automotive emission control (Xiaowei Xie et al., 2009).
Electrochemical Sensing Performance Further research into cobalt compounds includes the hydrothermal synthesis of urchin-like Co3O4 nanostructures, which have demonstrated potential in electrochemical sensing, particularly for the detection of hydrogen peroxide. The synthesized nanostructures exhibit a large dynamic range and a low detection limit, making them candidates for analyte detection sensors (Sami Barkaoui et al., 2015).
Eigenschaften
CAS-Nummer |
14239-21-5 |
|---|---|
Produktname |
Trichlorosilylcobalt tetracarbonyl |
Molekularformel |
C4Cl3CoO4Si |
Synonyme |
Silane, trichloro-, cobalt complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



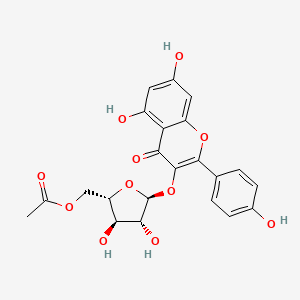
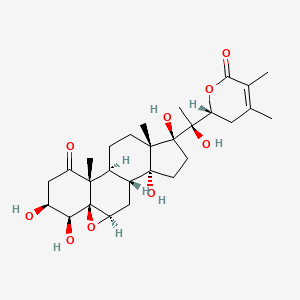


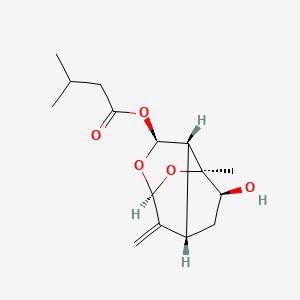
![1-O-[4-O-(p-Hydroxycinnamoyl)-beta-D-fructofuranosyl]-2-O,6-O-bis(p-hydroxycinnamoyl)-alpha-D-glucopyranose](/img/structure/B1164415.png)
